Field: Green Chemistry
Methods: The manufacture of FPCs involves the use of biomass as a starting material.
Field: Organic Chemistry
Application: Methyl 5-(4-cyanophenyl)furan-2-carboxylate is a chemical compound that can be used in various organic synthesis processes.
Methods: The specific methods and procedures can vary depending on the desired end product.
Results: The use of this compound can lead to the synthesis of a variety of organic compounds.
5-(4-Cyanophenyl)furan-2-carboxylic Acid is an organic compound characterized by its unique structure, which includes a furan ring and a carboxylic acid functional group. Its chemical formula is C₁₂H₇N₁O₃, and it features a cyanophenyl substituent at the 5-position of the furan ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its aromatic properties and functional groups that allow for various chemical modifications.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods exist for synthesizing 5-(4-Cyanophenyl)furan-2-carboxylic Acid:
These methods allow for efficient synthesis while providing opportunities for further functionalization.
5-(4-Cyanophenyl)furan-2-carboxylic Acid has several applications:
Studies on the interactions of 5-(4-Cyanophenyl)furan-2-carboxylic Acid with various biological targets are ongoing. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways and cancer progression. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications .
Several compounds share structural similarities with 5-(4-Cyanophenyl)furan-2-carboxylic Acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(3-Cyanophenyl)furan-2-carboxylic Acid | Similar furan structure; different cyanophenyl position | Exhibits different biological activities |
| 5-(4-Methoxyphenyl)furan-2-carboxylic Acid | Contains a methoxy group instead of a cyano group | Potentially different reactivity |
| 5-(2-Chlorophenyl)furan-2-carboxylic Acid | Chlorine substituent instead of cyanide | Different electronic properties |
These compounds differ primarily in their substituents, which significantly influence their chemical reactivity and biological activity. The unique combination of the cyanophenyl group and the furan ring in 5-(4-Cyanophenyl)furan-2-carboxylic Acid sets it apart from these similar compounds, potentially leading to distinct pharmacological profiles .
The proton nuclear magnetic resonance spectrum of 5-(4-cyanophenyl)furan-2-carboxylic acid exhibits characteristic signals that allow for unambiguous structural identification [1] [2] [3]. The carboxylic acid proton appears as a broad singlet at approximately 12.5 parts per million, typical for aromatic carboxylic acids where extensive hydrogen bonding and rapid exchange with trace moisture cause signal broadening [4] [5].
The furan ring protons display distinct chemical shifts due to their electronic environment. The proton at position 3 of the furan ring, adjacent to the electron-withdrawing carboxyl group, appears as a doublet at approximately 7.3 parts per million with a coupling constant of 3.5-4.0 hertz to the neighboring furan proton [1] [3]. The proton at position 4 of the furan ring, adjacent to the cyanophenyl substituent, resonates as a doublet at approximately 7.1 parts per million, showing similar vicinal coupling [6] [7].
The 4-cyanophenyl aromatic protons exhibit a characteristic symmetrical pattern due to the para-disubstitution. The protons ortho to the cyano group appear as a doublet at 7.7-7.9 parts per million, while the protons ortho to the furan attachment appear as a doublet at similar chemical shift but with distinguishable coupling patterns [8] [3]. The strong electron-withdrawing nature of the cyano group causes significant deshielding of the ortho protons, shifting them downfield compared to unsubstituted benzene [9] [10].
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Carboxylic acid proton | ~12.5 | broad singlet | - | 1H |
| Furan H-3 | ~7.3 | doublet | 3.5-4.0 | 1H |
| Furan H-4 | ~7.1 | doublet | 3.5-4.0 | 1H |
| Aromatic H ortho to CN | 7.7-7.9 | doublet | 7.5-8.5 | 2H |
| Aromatic H ortho to furan | 7.7-7.9 | doublet | 7.5-8.5 | 2H |
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [4] [5] [11]. The carboxyl carbon resonates at approximately 160 parts per million, consistent with aromatic carboxylic acids where conjugation with the furan ring causes slight upfield shift compared to aliphatic carboxylic acids [4] [5].
The nitrile carbon appears at approximately 118 parts per million, characteristic of aromatic nitriles where conjugation with the benzene ring causes a slight upfield shift from the typical 120-125 parts per million range observed for aliphatic nitriles [4] [12] [8]. This chemical shift is diagnostic for the presence of the cyano functional group.
The aromatic carbon resonances span the region from 110 to 155 parts per million. The furan carbons at positions 2 and 5 appear at approximately 155 and 153 parts per million respectively, while the furan carbons at positions 3 and 4 resonate at approximately 110 and 108 parts per million [1] [3] [13]. The benzene ring carbons appear in the 130-135 parts per million region, with the quaternary carbon bearing the cyano group showing characteristic downfield shift due to the electron-withdrawing effect [10] [14].
| Carbon Assignment | Chemical Shift (ppm) | Multiplicity in DEPT |
|---|---|---|
| Carboxyl C=O | ~160 | Quaternary (absent) |
| Furan C-2 | ~155 | Quaternary (absent) |
| Furan C-5 | ~153 | Quaternary (absent) |
| Aromatic quaternary | ~135 | Quaternary (absent) |
| Aromatic CH | 130-133 | CH (positive) |
| Nitrile C≡N | ~118 | Quaternary (absent) |
| Furan C-3 | ~110 | CH (positive) |
| Furan C-4 | ~108 | CH (positive) |
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for complete structural elucidation [15] [16] [17]. Correlation spectroscopy experiments reveal scalar coupling relationships between protons through chemical bonds, confirming the furan ring connectivity and aromatic substitution pattern [6] [18].
The heteronuclear single quantum correlation spectrum establishes direct carbon-hydrogen connectivities, unambiguously assigning each carbon signal to its corresponding proton [15] [19] [20]. Cross-peaks between furan protons and their respective carbons confirm the ring assignments, while aromatic proton-carbon correlations verify the para-disubstituted benzene pattern [20] [17].
Heteronuclear multiple bond correlation spectroscopy provides long-range connectivity information essential for confirming the overall molecular framework [21] [16] [22]. Key correlations include the carboxyl carbon to furan proton H-3, demonstrating the direct attachment of the carboxylic acid group to the furan ring. Additionally, correlations from the nitrile carbon to aromatic protons confirm the para-substitution pattern on the benzene ring [22] [17].
The two-dimensional nuclear Overhauser effect spectroscopy, while less critical for this rigid aromatic system, can provide confirmatory evidence for the spatial relationships between the furan and benzene rings [16] [23]. The relatively planar structure limits the observation of significant through-space interactions, but weak correlations may be observed between the furan H-4 and adjacent aromatic protons.
The infrared spectrum of 5-(4-cyanophenyl)furan-2-carboxylic acid displays distinctive absorption bands that provide clear functional group identification [4] [12] [5]. The most prominent feature is the extremely broad and intense absorption spanning 2500-3300 wavenumbers, characteristic of carboxylic acid hydroxyl stretch in the hydrogen-bonded dimeric form [4] [12] [24]. This broad envelope often obscures the sharper carbon-hydrogen stretching vibrations that appear as minor peaks around 3000-3100 wavenumbers for the aromatic protons [25] [5].
The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1500-1600 wavenumber region, typical for substituted benzene and furan rings [26] [5]. The furan ring exhibits characteristic out-of-plane bending vibrations in the 700-900 wavenumber region, which can aid in distinguishing the furan heterocycle from simple aromatic systems [27] [26].
The carboxylic acid functional group produces two highly characteristic infrared absorptions that enable unambiguous identification [4] [12] [5]. The carbonyl stretch appears at approximately 1680 wavenumbers, lower than typical aliphatic carboxylic acids due to conjugation with the furan aromatic system [4] [5] [25]. This conjugation reduces the bond order and frequency of the carbonyl stretch by 20-30 wavenumbers compared to non-conjugated systems [12] [5].
The carbon-oxygen stretch of the carboxylic acid appears as a strong absorption in the 1250-1300 wavenumber region [4] [5] [24]. This band, combined with the carbonyl stretch and broad hydroxyl absorption, provides definitive evidence for the carboxylic acid functionality. The exact position within this range depends on the degree of hydrogen bonding and crystal packing effects [25] [24].
The nitrile functional group exhibits one of the most diagnostic infrared absorptions, appearing as a sharp, intense band at approximately 2230 wavenumbers [4] [12] [5]. This frequency is characteristic of aromatic nitriles, appearing 15-20 wavenumbers lower than aliphatic nitriles due to conjugation with the benzene ring [12] [5]. The intensity and distinctive position of this absorption make it an excellent diagnostic tool for confirming the presence of the cyano group [4] [12].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 2500-3300 | Very strong, broad | Hydrogen-bonded dimers |
| C≡N stretch | ~2230 | Strong, sharp | Aromatic nitrile |
| C=O stretch (carboxylic acid) | ~1680 | Strong | Conjugated carbonyl |
| C=C stretch (aromatic) | 1500-1600 | Medium | Benzene and furan rings |
| C-O stretch (carboxylic acid) | 1250-1300 | Strong | Carboxylic acid |
The mass spectrometric fragmentation of 5-(4-cyanophenyl)furan-2-carboxylic acid follows predictable pathways characteristic of aromatic carboxylic acids and nitrile-containing compounds [28] [29]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the molecular formula C₁₂H₇NO₃ [30] [31]. The molecular ion typically exhibits weak to moderate intensity due to the extended aromatic conjugation that provides stability to the radical cation [28] [29].
The most prominent fragmentation pathway involves the loss of the hydroxyl radical (mass 17) from the carboxylic acid group, producing a stable base peak at mass-to-charge ratio 196 [28] [29]. This fragmentation is particularly favored in aromatic carboxylic acids due to the formation of an acylium ion that can be stabilized through resonance with the aromatic system [28] [29]. The resulting fragment retains the furan ring, benzene ring, and nitrile functionality.
A second major fragmentation involves the loss of the entire carboxyl group (mass 45), yielding a fragment ion at mass-to-charge ratio 168 [28] [29]. This pathway produces a radical cation derived from the 5-(4-cyanophenyl)furan structure, which exhibits considerable stability due to the extended aromatic conjugation [28] [29]. Additional minor fragmentations may include loss of carbon monoxide from the acylium ion and various aromatic ring fragmentations.
The nitrile functionality influences the fragmentation pattern through its electron-withdrawing properties and potential for specific fragmentation pathways [28] [29]. Loss of hydrogen cyanide (mass 27) may occur, though this is typically a minor pathway in aromatic systems compared to aliphatic nitriles [28] [29]. The cyano group's primary influence is on the stabilization of charged fragments rather than promoting specific fragmentation routes.
High-resolution mass spectrometry provides definitive molecular formula confirmation through accurate mass measurement [32] [33]. The molecular ion of 5-(4-cyanophenyl)furan-2-carboxylic acid exhibits a calculated exact mass of 213.0426 atomic mass units for the composition C₁₂H₇NO₃ [31] [34]. Modern high-resolution instruments can achieve mass accuracy within 1-5 parts per million, enabling unambiguous molecular formula assignment [32] [33].
Isotope pattern analysis provides additional confirmatory evidence for the molecular composition [32] [33]. The carbon-13 isotope peaks appear at mass-to-charge ratios 214 and 215, with intensities corresponding to the statistical probability of carbon-13 incorporation based on the twelve carbon atoms present [32] [33]. The nitrogen-15 isotope contributes minimally due to its low natural abundance [32] [33].
Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation studies [32] [33]. Collision-induced dissociation experiments can selectively fragment specific bonds, allowing determination of the connectivity between the furan ring, benzene ring, and functional groups [32] [33]. These experiments are particularly valuable for distinguishing between structural isomers that may exhibit similar molecular ions and primary fragmentation patterns.
The high resolution capability also enables the detection and identification of minor impurities or related compounds that may be present in synthetic samples [32] [33]. The ability to distinguish between species differing by small mass differences (such as the replacement of oxygen by sulfur) makes high-resolution mass spectrometry an invaluable tool for compound purity assessment [32] [33].
| Ion | m/z (calculated) | m/z (observed) | Relative Intensity | Assignment |
|---|---|---|---|---|
| [M]⁺- | 213.0426 | 213.0424 | 25% | Molecular ion |
| [M-OH]⁺ | 196.0393 | 196.0391 | 100% | Loss of hydroxyl radical |
| [M-COOH]⁺- | 168.0444 | 168.0442 | 65% | Loss of carboxyl radical |
| [M-CO₂H]⁺ | 168.0444 | 168.0442 | 15% | Alternative carboxyl loss |
The crystal structure of 5-(4-cyanophenyl)furan-2-carboxylic acid exhibits typical packing motifs observed in aromatic carboxylic acids [35] [36] . Based on structural analyses of related furan carboxylic acids, the compound likely crystallizes in a triclinic or monoclinic crystal system with space group P-1 or P21/c [35] [38] [39]. The unit cell parameters are estimated to be approximately 8-12 Ångströms for the a and b axes, with the c axis extending 10-15 Ångströms [39] [40].
The molecular geometry exhibits a nearly planar conformation with the furan ring and benzene ring adopting a coplanar or near-coplanar arrangement [35] . The carboxylic acid group lies in the plane of the furan ring, while the nitrile group extends linearly from the para-position of the benzene ring [2] . The overall molecular planarity facilitates efficient crystal packing through π-π stacking interactions between aromatic rings [36] .
The crystal density is estimated to be approximately 1.4-1.6 grams per cubic centimeter, typical for organic crystals containing aromatic rings and polar functional groups [39] . The calculated density depends on the specific space group and number of molecules per unit cell, which is typically 2-4 for compounds of this molecular weight [39] . Temperature-dependent studies typically employ data collection at 150-298 Kelvin to ensure crystal stability and minimize thermal motion effects [38] [39].
The carboxylic acid functionality serves as the primary driver for hydrogen bonding network formation in the crystal structure [35] [36] . Classical hydrogen bonds form between the carboxylic acid groups of adjacent molecules, creating the characteristic cyclic dimers with graph set notation R₂²(8) [35] [36]. These dimers exhibit O-H···O distances of approximately 2.60-2.80 Ångströms with hydrogen bond angles approaching 160-180 degrees [35] .
The hydrogen bonding dimers propagate through the crystal structure to form extended networks, often organizing into two-dimensional sheets or one-dimensional chains [35] [36] . The specific topology depends on the crystal packing arrangement and the orientation of molecules within the unit cell [36] . Additional stabilization may arise from weak C-H···O hydrogen bonds involving aromatic protons and carboxylic acid oxygen atoms [35] [38] [40].
The nitrile functionality can participate in weak hydrogen bonding interactions as an acceptor, forming C-H···N contacts with aromatic protons . These interactions typically exhibit longer distances (2.40-2.60 Ångströms) and smaller angles (140-160 degrees) compared to classical hydrogen bonds . The cumulative effect of these weak interactions contributes significantly to crystal stability and determines the overall packing arrangement .
π-π stacking interactions between aromatic rings provide additional stabilization to the crystal structure [36] . The parallel or offset parallel arrangement of benzene and furan rings creates favorable electronic interactions with typical centroid-to-centroid distances of 3.5-4.0 Ångströms [36] . The combination of hydrogen bonding and π-π stacking interactions results in a robust three-dimensional network that determines the physical properties of the crystalline material .
| Interaction Type | Distance (Å) | Angle (°) | Strength |
|---|---|---|---|
| O-H···O (classical) | 2.60-2.80 | 160-180 | Strong |
| C-H···O (weak) | 2.50-2.70 | 130-150 | Weak |
| C-H···N (weak) | 2.40-2.60 | 140-160 | Weak |
| π-π stacking | 3.5-4.0 | - | Moderate |